molecular formula C14H21Cl2NO B1426320 3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-64-3

3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426320
M. Wt: 290.2 g/mol
InChI Key: CIUOHZPLRCKQJS-UHFFFAOYSA-N
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Description

“3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220018-64-3 . It has a molecular weight of 290.23 .


Synthesis Analysis

While specific synthesis methods for “3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” were not found, piperidine derivatives are important synthetic fragments for designing drugs . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing piperidine derivatives .


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . The boiling point was not specified .

Scientific Research Applications

Pharmacological Research

Piperidine derivatives, including compounds structurally related to 3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, play a crucial role in the development of new therapeutic agents. For instance, donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor approved for the treatment of mild-to-moderate Alzheimer's disease. Its pharmacokinetics, absence of liver toxicity, and overall tolerability make it a focal point in the research for treating neurodegenerative diseases (Román & Rogers, 2004).

Moreover, piperidine alkaloids from various natural sources have been identified for their broad therapeutic applications. These alkaloids demonstrate significant interest in drug research due to their diverse pharmacological properties, paving the way for the synthesis of novel therapeutic profiles with high medicinal value (Singh et al., 2021).

Environmental and Analytical Chemistry

In environmental sciences, the biodegradation and fate of organic compounds, including those structurally similar to 3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, are of significant interest. Research into the environmental behavior of organic pollutants such as ethyl tert-butyl ether (ETBE) provides insights into microbial degradation pathways, the role of specific enzymes, and the potential for bioremediation of contaminated sites. This knowledge is crucial for understanding the environmental impact and mitigation strategies for a wide range of organic compounds (Thornton et al., 2020).

Emerging Applications

Emerging research has also highlighted the potential of piperidine derivatives in addressing a variety of health conditions beyond their traditional use. For example, tizanidine hydrochloride, an alpha(2)-adrenergic receptor agonist with a piperidine structure, shows efficacy in managing muscle spasticity and pain syndromes, indicating the versatility of piperidine derivatives in therapeutic applications (Malanga, Reiter, & Garay, 2008).

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published in the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-6-2-1-5-13(14)11-17-9-7-12-4-3-8-16-10-12;/h1-2,5-6,12,16H,3-4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUOHZPLRCKQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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